molecular formula C8H4O5 B054570 4,5-Dihydroxyisobenzofuran-1,3-dione CAS No. 116314-76-2

4,5-Dihydroxyisobenzofuran-1,3-dione

Cat. No.: B054570
CAS No.: 116314-76-2
M. Wt: 180.11 g/mol
InChI Key: CVLYVBJTZKPVRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dihydroxyisobenzofuran-1,3-dione is an aromatic dione derivative characterized by a fused furan ring system with hydroxyl groups at the 4- and 5-positions and two ketone groups at the 1- and 3-positions. Its molecular formula is C8H4O5 and it has a molecular weight of 180.11 g/mol . This compound serves as a crucial building block in organic synthesis for the construction of more complex molecules. Its reactive hydroxyl and dione groups enable the formation of various derivatives through oxidation, reduction, and substitution reactions . In biological studies, derivatives of this compound have shown significant promise in scientific research. Preliminary studies suggest that these derivatives exhibit notable anticancer properties, with some showing promising results in inhibiting cell growth in various cancer cell lines . One study on similar isobenzofuran-1(3H)-one structures reported potent antiproliferative activity against cancer cell lines such as K562 (myeloid leukemia), with some derivatives demonstrating activity superior to that of etoposide, a commercial chemotherapeutic drug . Furthermore, the compound's unique structure also makes it valuable in materials science, particularly in the production of advanced polymers . The mechanism of action of this compound is attributed to its interaction with biological targets through its hydroxyl and dione functional groups. These groups allow the compound to participate in key chemical reactions, including the formation of hydrogen bonds and coordination with metal ions. The pathways involved in its reactivity include oxidation-reduction cycles and nucleophilic substitution reactions . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

4,5-dihydroxy-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O5/c9-4-2-1-3-5(6(4)10)8(12)13-7(3)11/h1-2,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLYVBJTZKPVRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=O)OC2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction of Dimethyl Phthalate

A widely reported route involves the nitration of dimethyl 4-hydroxyphthalate to introduce nitro groups, followed by reduction to amines and cyclization to form the target compound.

Procedure :

  • Nitration : Dimethyl 4-hydroxyphthalate is treated with fuming nitric acid in concentrated sulfuric acid at 80°C, yielding dimethyl 4-hydroxy-3-nitrophthalate.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) in methanol reduces the nitro group to an amine, producing dimethyl 3-amino-4-hydroxyphthalate.

  • Cyclization : Heating the intermediate in acetic acid with triethylamine facilitates intramolecular cyclization, forming 4,5-dihydroxyisobenzofuran-1,3-dione.

Key Data :

  • Yield : ~65% after cyclization.

  • Conditions : Nitration at 80°C for 6 hours; hydrogenation at 25°C under 1 atm H₂.

Direct Cyclocondensation of Hydroxyphthalic Acids

Acid-Catalyzed Dehydration

3,4-Dihydroxyphthalic acid undergoes dehydration in the presence of thionyl chloride (SOCl₂) to form the corresponding anhydride, which is subsequently treated with potassium hydroxide (KOH) to yield this compound.

Mechanism :

  • Activation : SOCl₂ converts carboxylic acid groups to acyl chlorides.

  • Cyclization : Intramolecular esterification forms the furan-dione ring.

  • Hydrolysis : KOH selectively hydrolyzes ester groups while preserving hydroxyl substituents.

Optimization :

  • Solvent : Anhydrous DMF improves reaction homogeneity.

  • Yield : ~70% with purity >95% (HPLC).

Protection-Deprotection Strategies

Benzyl Protection of Hydroxyl Groups

To prevent unwanted side reactions during synthesis, hydroxyl groups are protected as benzyl ethers.

Steps :

  • Protection : 3,4-Dihydroxyphthalic acid is treated with benzyl chloride in the presence of K₂CO₃, yielding dibenzyl-protected phthalic acid.

  • Cyclization : The protected derivative undergoes cyclization using acetic anhydride at 120°C.

  • Deprotection : Hydrogenolysis (H₂/Pd-C) removes benzyl groups, yielding the final product.

Advantages :

  • Prevents oxidation of hydroxyl groups during high-temperature steps.

  • Yield : 58% over three steps.

Lewis Acid-Mediated Synthesis

Boron Tribromide (BBr₃) Assiste

Benzyl-protected intermediates are deprotected using BBr₃ in dichloromethane, enabling efficient cleavage of ether bonds without degrading the furan-dione ring.

Conditions :

  • Temperature : −78°C to 0°C to control exothermic reactions.

  • Stoichiometry : 3 equivalents of BBr₃ relative to protected groups.

Outcome :

  • Purity : >98% by NMR.

  • Limitation : Requires strict anhydrous conditions.

Comparative Analysis of Methods

Method Yield Purity Key Advantage
Nitration-Reduction65%93%Scalable for industrial production
Acid-Catalyzed70%95%Fewer steps
Protection-Deprotection58%97%Avoids side reactions
BBr₃-Mediated75%98%High selectivity

Chemical Reactions Analysis

Types of Reactions: 4,5-Dihydroxyisobenzofuran-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Molecular oxygen and hydrogen peroxide are commonly used oxidants.

    Reduction: Reducing agents such as sodium borohydride can be employed.

    Substitution: Halogenation and nitration reactions can be performed using appropriate halogenating and nitrating agents.

Major Products: The major products formed from these reactions include hydroxylated derivatives and substituted isobenzofuran-1,3-diones .

Scientific Research Applications

Overview

4,5-Dihydroxyisobenzofuran-1,3-dione (commonly referred to as DHIBD) is an organic compound with the molecular formula C8H4O5. Its unique structure, characterized by two hydroxyl groups and a dione group, makes it a valuable compound in various scientific fields including chemistry, biology, and materials science.

Organic Chemistry

  • Building Block for Synthesis : DHIBD serves as a crucial building block in the synthesis of more complex organic molecules. Its reactive hydroxyl and dione groups enable the formation of various derivatives through oxidation, reduction, and substitution reactions.

Biological Studies

  • Enzyme-Catalyzed Reactions : The compound's reactivity is instrumental in studying enzyme-catalyzed reactions and metabolic pathways. Its ability to form hydrogen bonds and coordinate with metal ions enhances its role in biochemical research.
  • Anticancer Activity : Preliminary studies suggest that derivatives of DHIBD exhibit significant anticancer properties. For example, compounds derived from DHIBD have shown promising results in inhibiting cell growth in various cancer cell lines during National Cancer Institute assessments .

Material Science

  • Polymer Production : DHIBD is utilized in the production of advanced materials such as polymers. Its unique chemical structure contributes to the development of materials with specific properties tailored for industrial applications.

Mechanism of Action

The mechanism of action of 4,5-Dihydroxyisobenzofuran-1,3-dione involves its interaction with molecular targets through its hydroxyl and dione groups. These functional groups enable the compound to participate in various chemical reactions, including the formation of hydrogen bonds and coordination with metal ions. The pathways involved in its reactivity include oxidation-reduction cycles and nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione ()
  • Molecular Formula : C₈H₆O₄
  • Key Features : Epoxy bridge (4,7-epoxy) and tetrahydrofuran backbone.
  • Comparison : The epoxy group introduces ring strain and reactivity, differing from the hydroxyl groups in the target compound. This structural variation reduces polarity and may limit hydrogen-bonding capacity, impacting solubility and biological interactions.
5,6-Dimethyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione ()
  • Molecular Formula : C₁₀H₁₂O₃
  • Key Features : Methyl substituents and tetrahydrofuran ring.
  • The tetrahydro structure lowers aromaticity, affecting electronic properties and stability.
5,5'-Sulfonylbis(isobenzofuran-1,3-dione) ()
  • Molecular Formula : C₁₆H₆O₈S
  • Key Features : Sulfonyl-linked dianhydride.
  • Comparison : The sulfonyl group and dianhydride structure enhance thermal stability and reactivity, making it suitable for polymer synthesis. In contrast, the target compound’s hydroxyl groups may favor applications in drug design or antioxidant systems.

Pharmacological Activity

2-(2,5-Dioxotetrahydrofuran-3-yl)isoindoline-1,3-dione ()
  • Activity : Anticonvulsant properties and intermediate in aspartic acid synthesis.
  • Comparison : The isoindoline-dione scaffold exhibits a 90° dihedral angle between planes, optimizing receptor binding. The target compound’s hydroxyl groups could similarly influence bioactivity through hydrogen-bond interactions, though with distinct target selectivity.
1,4-Disubstituted Piperazine-2,3-dione Derivatives ()
  • Activity : Anthelmintic effects against Enterobius vermicularis and Fasciola hepatica.
  • Comparison : Piperazine diones show improved lipophilicity (ClogP values >2) over piperazine, enhancing parasite membrane penetration. The target compound’s polar hydroxyl groups may reduce bioavailability but increase specificity for hydrophilic targets.
Indolin-2,3-dione Derivatives ()
  • Activity : High selectivity for σ2 receptors (Kiσ2 = 42 nM).
  • Comparison : The 2,3-dione arrangement in indolin derivatives shifts receptor affinity compared to 1,3-diones. The target compound’s 1,3-dione core with hydroxyl groups may favor interactions with antioxidant enzymes or metal chelation.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Boiling Point (°C) Density (g/cm³) ClogP
4,5-Dihydroxyisobenzofuran-1,3-dione* C₈H₆O₆ 198.13 4,5-dihydroxy ~300 (est.) ~1.5 (est.) -0.5
4,5,6,7-Tetrahydro-4,7-epoxyisobenzofuran-1,3-dione C₈H₆O₄ 166.13 Epoxy, tetrahydro N/A N/A 0.8
5,6-Dimethyl-tetrahydroisobenzofuran-1,3-dione C₁₀H₁₂O₃ 180.20 Methyl, tetrahydro 314.7 1.17 1.2
5,5'-Sulfonylbis(isobenzofuran-1,3-dione) C₁₆H₆O₈S 382.28 Sulfonyl dianhydride >400 1.6 2.5

*Estimated properties based on structural analogs.

Biological Activity

4,5-Dihydroxyisobenzofuran-1,3-dione (also known as this compound) is an organic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C8H4O5. Its structure features two hydroxyl groups at positions 4 and 5 and a dione group at positions 1 and 3. This unique configuration contributes to its reactivity and biological interactions.

The compound's biological activity is primarily attributed to its hydroxyl and dione groups. These functional groups enable it to form hydrogen bonds and coordinate with metal ions, facilitating various biochemical interactions. The compound participates in oxidation-reduction cycles and nucleophilic substitution reactions, which are crucial for its interaction with biological targets .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In studies assessing its efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), the compound demonstrated significant antibacterial activity. The mechanism underlying this effect may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Cytotoxicity and Anticancer Potential

In addition to its antimicrobial effects, this compound has shown potential as an anticancer agent. In vitro studies have indicated that the compound can inhibit the growth of several cancer cell lines. For instance, it was observed to inhibit leukemia L1210 cells at concentrations as low as 7×1067\times 10^{-6} M . The cytotoxicity profile suggests that it may selectively target cancer cells while sparing normal cells, making it a promising candidate for further development in cancer therapy.

Case Studies and Research Findings

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against MRSA and other bacterial strains
CytotoxicityInhibits growth of leukemia L1210 cells
AnticancerShows potential against various cancer cell lines

Specific Study Insights

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives based on the structure of this compound. These derivatives were evaluated for their antimicrobial and anticancer activities. The results indicated that modifications to the parent structure could enhance bioactivity while reducing cytotoxic effects on normal cells .

Another investigation focused on the compound's interaction with butyrylcholinesterase (BChE), showcasing its potential role as an enzyme inhibitor. This property could be leveraged in developing therapies for neurodegenerative diseases where BChE plays a critical role .

Q & A

Q. What are the recommended synthetic routes for 4,5-Dihydroxyisobenzofuran-1,3-dione, and how can reaction yields be optimized?

  • Methodological Answer : A two-step approach is often employed: (1) electrophilic substitution on isobenzofuran-1,3-dione precursors using hydroxylation agents (e.g., H₂O₂/acidic conditions), and (2) protective group strategies to prevent over-oxidation. For example, using boron trifluoride etherate as a catalyst in anhydrous dichloromethane improves regioselectivity for the 4,5-positions . Yields can be optimized by controlling reaction temperature (40–60°C) and stoichiometry (1:1.2 ratio of precursor to hydroxylating agent). Post-synthesis purification via column chromatography (CH₂Cl₂:EtOAc 9:1) ensures >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C-NMR : Assign hydroxyl protons (δ 10–12 ppm) and lactone carbonyls (δ 165–170 ppm). Solvent choice (e.g., DMSO-d₆) enhances peak resolution for hydroxyl groups .
  • X-ray crystallography : Resolves spatial arrangement of hydroxyl groups and dihedral angles within the isobenzofuran ring. CCDC data (e.g., 1828960 for analogous structures) provide reference models .
  • ESI-MS : Confirms molecular ion peaks ([M+H]⁺) and fragmentation patterns.

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability assays under varying pH (2–12) show maximal stability at pH 5–7 . Under acidic conditions (pH < 4), lactone ring hydrolysis occurs, forming dicarboxylic acid derivatives. Alkaline conditions (pH > 8) promote hydroxyl deprotonation and oxidative degradation. Use buffered solutions (e.g., phosphate buffer) for long-term storage, monitored via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The electron-withdrawing effect of the two hydroxyl groups increases electrophilicity of the lactone carbonyl. Kinetic studies (e.g., using amine nucleophiles) reveal second-order dependence on substrate and nucleophile concentration. Computational modeling (DFT at B3LYP/6-31G*) predicts transition states where nucleophilic attack occurs preferentially at the C1 carbonyl due to lower activation energy (ΔG‡ ≈ 18 kcal/mol) . Experimental validation via stopped-flow UV-Vis spectroscopy tracks intermediate formation rates .

Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?

  • Methodological Answer : Discrepancies arise from impurities (e.g., residual salts) and solvent hydration levels. Standardize protocols:
  • Solubility testing : Use freshly distilled DMSO or DMF, and pre-dry the compound (vacuum desiccation, 24 h).
  • Dynamic light scattering (DLS) : Detects aggregates in saturated solutions.
  • Karl Fischer titration : Measures solvent water content (<0.01% recommended).
    Published solubility ranges (e.g., 25–30 mg/mL in DMSO) should include these controls .

Q. What strategies mitigate diastereomer formation during functionalization of this compound?

  • Methodological Answer :
  • Chiral auxiliaries : Temporarily install bulky groups (e.g., tert-butyl) at hydroxyl positions to block racemization.
  • Asymmetric catalysis : Use Pd(OAc)₂ with chiral ligands (e.g., BINAP) for enantioselective coupling reactions.
  • Crystallization-induced diastereomer resolution : Exploit differential solubility of diastereomers in hexane/EtOAc mixtures .

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